N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several heterocyclic rings, including a pyrazine, an oxadiazole, a phenyl, a benzothiazole, and a carboxamide group. These groups are common in many biologically active compounds and pharmaceuticals .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich heterocycles and the presence of the carboxamide group. It could potentially undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic substitution, or condensation reactions .Scientific Research Applications
Antibacterial and Antifungal Applications
Several studies have synthesized derivatives of related chemical structures, demonstrating promising antibacterial and antifungal properties. For instance, novel analogs displaying significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, were synthesized by reacting specific carboxamide derivatives with p-substituted benzaldehydes. These compounds were evaluated for cytotoxic activity against mammalian Vero cell lines, indicating non-cytotoxic concentrations for antibacterial activity (Palkar et al., 2017). Another study reported the synthesis of a new organic compound with antibacterial and antifungal efficacy against various pathogens, including Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli, Candida albicans, and Aspergillus niger (Senthilkumar et al., 2021).
Anticancer Applications
Research into the anticancer applications of related compounds has led to the design and synthesis of derivatives with significant anticancer activity. A study presented the synthesis of substituted benzamides evaluated against various cancer cell lines, where several compounds exhibited moderate to excellent activity compared to the reference drug etoposide (Ravinaik et al., 2021).
Antioxidant and Antimycobacterial Activities
Compounds synthesized from related structures have also shown antioxidant and antimycobacterial activities. A notable study synthesized N-substituted derivatives that were evaluated for their antioxidant activities, with many compounds demonstrating moderate to significant radical scavenging activity (Ahmad et al., 2012). Additionally, substituted pyridines and pyrazines were tested against Mycobacterium tuberculosis, with some compounds exhibiting activities surpassing that of pyrazinamide, highlighting their potential in antimycobacterial therapy (Gezginci et al., 1998).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to interact with a variety of enzymes and receptors .
Mode of Action
It is known that similar compounds can bind to various enzymes and receptors in the biological system, leading to a range of biological activities .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Future Directions
Properties
IUPAC Name |
N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N6O2S/c28-21(14-5-6-16-18(9-14)30-12-24-16)25-15-4-2-1-3-13(15)10-19-26-20(27-29-19)17-11-22-7-8-23-17/h1-9,11-12H,10H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZKKIUFCVNTRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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